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Compound of Interest

Compound Name: D-Altritol

Cat. No.: B1197955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure and biological function of D-Altritol
with other common sugar alcohols, namely D-Mannitol and D-Sorbitol. By presenting key

structural differences, metabolic pathways, and available experimental data, this document

aims to facilitate a deeper understanding of D-Altritol's potential applications in research and

drug development.

Structural Comparison
D-Altritol, D-Mannitol, and D-Sorbitol are all hexitols, meaning they are six-carbon sugar

alcohols with the general formula C6H14O6. However, their biological functions are significantly

influenced by the stereochemistry of their hydroxyl (-OH) groups.

Sugar Alcohol IUPAC Name Key Structural Feature

D-Altritol
(2R,3R,4S,5R)-Hexane-

1,2,3,4,5,6-hexol[1]

An epimer of D-Mannitol at

carbon-3 and an epimer of D-

Sorbitol at carbons 2, 3, and 4.

D-Mannitol
(2R,3R,4R,5R)-Hexane-

1,2,3,4,5,6-hexol

An epimer of D-Sorbitol at

carbon-2.

D-Sorbitol
(2S,3R,4R,5R)-Hexane-

1,2,3,4,5,6-hexol
Also known as D-glucitol.
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Metabolic Pathways and Biological Function
The distinct stereochemistry of these sugar alcohols dictates their recognition by enzymes and

their subsequent metabolic fates. While D-Mannitol and D-Sorbitol are more common and their

metabolic pathways are well-characterized, recent research has elucidated the pathway for D-
Altritol.

D-Altritol Metabolism
D-Altritol is metabolized in a multi-step enzymatic pathway, primarily investigated in

microorganisms like Agrobacterium tumefaciens. The pathway involves the following key

steps[2]:

Oxidation: D-Altritol is first oxidized to D-tagatose by D-altritol-5-dehydrogenase.

Phosphorylation: D-tagatose is then phosphorylated to D-tagatose-6-phosphate by D-

tagatose kinase.

Epimerization: Finally, D-tagatose-6-phosphate is converted to D-fructose-6-phosphate by D-

tagatose-6-phosphate epimerase, which can then enter central carbon metabolism.

D-Altritol D-Tagatose D-altritol-5-dehydrogenase D-Tagatose-6-Phosphate D-tagatose kinase D-Fructose-6-Phosphate

 D-tagatose-6-phosphate
 epimerase Central Carbon

Metabolism

Click to download full resolution via product page

Caption: Metabolic pathway of D-Altritol.

Comparative Biological Function
The biological effects of sugar alcohols are largely determined by their metabolic products. The

conversion of D-Altritol to D-fructose-6-phosphate suggests its potential to influence pathways

related to glycolysis and gluconeogenesis. In contrast, the metabolism of D-Mannitol and D-

Sorbitol also leads to fructose derivatives, but through different enzymatic steps.
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The following table summarizes available quantitative data on the enzymatic conversion of D-
Altritol and related sugar alcohols. A key enzyme in the initial metabolism of these polyols is a

dehydrogenase. The data below is from a study on sheep liver sorbitol dehydrogenase, which

exhibits broad substrate specificity[3].

Substrate
Michaelis Constant
(Km, mM)

Catalytic Rate
(kcat, s⁻¹)

Specificity
Constant (kcat/Km,
s⁻¹mM⁻¹)

D-Altritol 1.8 1.3 0.72

D-Sorbitol 0.28 25 89

L-Altritol 1.5 0.8 0.53

D-Mannitol Not a substrate - -

L-Mannitol 1.2 1.1 0.92

Data extracted from Jeffcoat et al. (1988) for sheep liver sorbitol dehydrogenase at pH 7.0.

Experimental Protocols
This section provides detailed methodologies for the key enzymes involved in D-Altritol
metabolism.

D-altritol-5-dehydrogenase Activity Assay
Objective: To determine the enzymatic activity of D-altritol-5-dehydrogenase by monitoring the

reduction of NAD⁺ to NADH.

Materials:

Tris-HCl buffer (50 mM, pH 9.0)

NAD⁺ solution (10 mM)

D-Altritol solution (100 mM)

Purified D-altritol-5-dehydrogenase
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Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

Prepare a reaction mixture containing 880 µL of Tris-HCl buffer, 100 µL of NAD⁺ solution,

and 10 µL of the enzyme solution in a cuvette.

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

Initiate the reaction by adding 10 µL of the D-Altritol solution to the cuvette and mix

immediately.

Monitor the increase in absorbance at 340 nm for 5 minutes, recording the reading every 30

seconds.

Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6.22

mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes

the formation of 1 µmol of NADH per minute under the specified conditions.

D-tagatose Kinase Activity Assay
Objective: To measure the activity of D-tagatose kinase by coupling the reaction to a

dehydrogenase-mediated detection of ADP formation.

Materials:

HEPES buffer (50 mM, pH 7.5)

D-Tagatose solution (50 mM)

ATP solution (20 mM)

MgCl₂ solution (100 mM)

Phosphoenolpyruvate (PEP) solution (20 mM)

NADH solution (10 mM)

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix
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Purified D-tagatose kinase

Spectrophotometer

Procedure:

Prepare a reaction mixture containing 800 µL of HEPES buffer, 50 µL of D-Tagatose solution,

50 µL of ATP solution, 20 µL of MgCl₂ solution, 20 µL of PEP solution, 10 µL of NADH

solution, and 10 µL of the PK/LDH enzyme mix.

Add 10 µL of the purified D-tagatose kinase to the mixture.

Incubate at 37°C and monitor the decrease in absorbance at 340 nm, which corresponds to

the oxidation of NADH.

Calculate the rate of ATP consumption based on the rate of NADH oxidation. One unit of

enzyme activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1

µmol of D-tagatose per minute.

D-tagatose-6-phosphate Epimerase Activity Assay
Objective: To determine the activity of D-tagatose-6-phosphate epimerase by measuring the

conversion of D-tagatose-6-phosphate to D-fructose-6-phosphate.

Materials:

Tris-HCl buffer (50 mM, pH 7.5)

D-Tagatose-6-phosphate solution (10 mM)

Phosphoglucose isomerase

Glucose-6-phosphate dehydrogenase

NADP⁺ solution (10 mM)

Purified D-tagatose-6-phosphate epimerase

Spectrophotometer
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Procedure:

Prepare a reaction mixture containing 850 µL of Tris-HCl buffer, 50 µL of D-Tagatose-6-

phosphate solution, 20 µL of phosphoglucose isomerase, 20 µL of glucose-6-phosphate

dehydrogenase, and 50 µL of NADP⁺ solution.

Initiate the reaction by adding 10 µL of the purified D-tagatose-6-phosphate epimerase.

Incubate at 37°C and monitor the increase in absorbance at 340 nm, corresponding to the

formation of NADPH.

Calculate the rate of D-fructose-6-phosphate formation. One unit of enzyme activity is

defined as the amount of enzyme that catalyzes the epimerization of 1 µmol of D-tagatose-6-

phosphate per minute.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the biological effects of D-
Altritol and its alternatives on a specific cell line.
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Caption: Workflow for comparing sugar alcohol effects.

Conclusion
D-Altritol presents a unique stereochemical structure that leads to a distinct metabolic pathway

compared to more common sugar alcohols like D-Mannitol and D-Sorbitol. While direct

comparative studies on its overall biological function are still emerging, the elucidation of its

metabolic pathway and the characterization of the involved enzymes provide a solid foundation
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for further investigation. The provided experimental protocols offer a starting point for

researchers to quantitatively assess the activity of key enzymes in D-Altritol metabolism.

Future research focusing on the comparative effects of these sugar alcohols on cellular

signaling and physiological responses will be crucial in unlocking the full potential of D-Altritol
in various scientific and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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